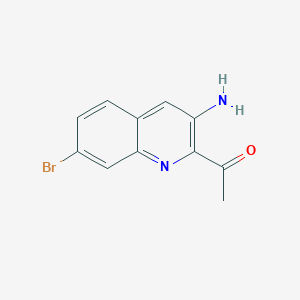
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group attached to the 7th position and a bromine atom at the 3rd position of the tetrahydro-1,7-naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the treatment of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine to obtain the desired brominated product . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit certain enzymes or receptors involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,5-Naphthyridines: Known for their biological activities and used in similar applications.
1,6-Naphthyridines: Also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness: 7-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and reactivity. The presence of the benzyl group and bromine atom provides distinct chemical properties that can be leveraged in various synthetic and biological applications.
Properties
Molecular Formula |
C15H15BrN2 |
|---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
7-benzyl-3-bromo-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H15BrN2/c16-14-8-13-6-7-18(11-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
InChI Key |
SUXGJCXUMIFJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=N2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


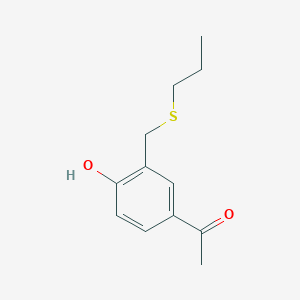
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
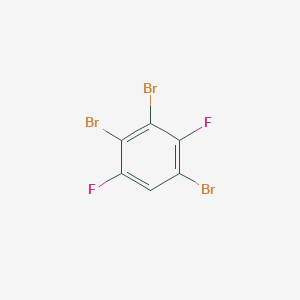


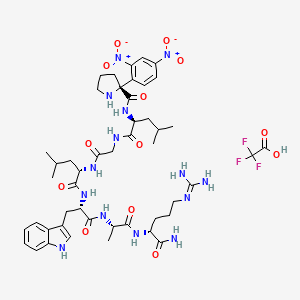
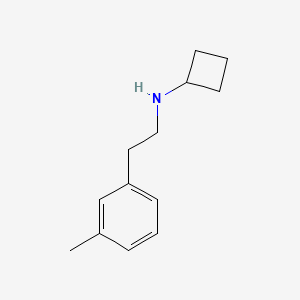
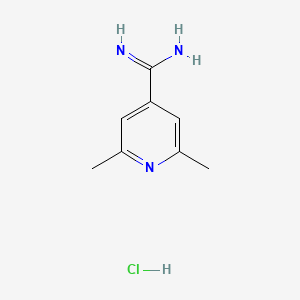
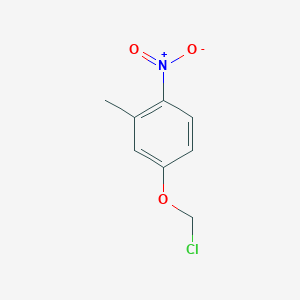
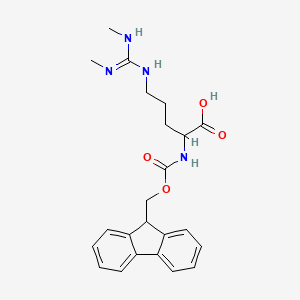
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
